4-Amino-3-nitronaphthalene-1-sulfonate
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Overview
Description
4-Amino-3-nitronaphthalene-1-sulfonate is an organic compound derived from naphthalene, characterized by the presence of amino, nitro, and sulfonate functional groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitronaphthalene-1-sulfonate typically involves the nitration of naphthalene followed by sulfonation and amination. The process can be summarized as follows:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 1-nitronaphthalene.
Sulfonation: The nitronaphthalene is then sulfonated using fuming sulfuric acid to introduce the sulfonate group, resulting in 4-nitronaphthalene-1-sulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The amino group can be oxidized to a nitro group or other oxidation states using oxidizing agents such as potassium permanganate.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Reduction: 4-Amino-3-hydroxy-naphthalene-1-sulfonate.
Oxidation: 4-Nitro-3-hydroxy-naphthalene-1-sulfonate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-nitronaphthalene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential antimicrobial properties and as a building block for drug development.
Industry: Utilized in the production of colorants for textiles and other materials
Mechanism of Action
The mechanism of action of 4-Amino-3-nitronaphthalene-1-sulfonate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The compound’s sulfonate group enhances its solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
4-Amino-3-nitronaphthalene-1-sulfonate can be compared with other aminonaphthalenesulfonic acids, such as:
1-Aminonaphthalene-4-sulfonic acid: Used as a precursor to acid red dyes.
1-Aminonaphthalene-5-sulfonic acid: Known for its use in the synthesis of purpurin acid.
2-Aminonaphthalene-1-sulfonic acid: Utilized in the production of pigment red 49.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and applications .
Properties
Molecular Formula |
C10H7N2O5S- |
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Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-amino-3-nitronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8N2O5S/c11-10-7-4-2-1-3-6(7)9(18(15,16)17)5-8(10)12(13)14/h1-5H,11H2,(H,15,16,17)/p-1 |
InChI Key |
IRAFAUPOUKQIQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
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